molecular formula C7H5F3INO B568903 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine CAS No. 503184-34-7

3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine

Cat. No.: B568903
CAS No.: 503184-34-7
M. Wt: 303.023
InChI Key: OALNBVZKAAUOCT-UHFFFAOYSA-N
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Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer specific chemical properties such as increased reactivity and stability. The presence of the methoxy group can also influence its electronic properties and reactivity compared to other similar compounds .

Biological Activity

3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine is a pyridine derivative notable for its unique structural features, including an iodine atom, a methoxy group, and a trifluoromethyl substituent. This compound has garnered interest in both the pharmaceutical and agrochemical industries due to its potential biological activities.

The molecular formula of this compound is C7H5F3INOC_7H_5F_3INO with a molecular weight of approximately 303.02 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological systems. It has been observed to influence several key biochemical pathways:

  • Dopaminergic Pathway : The compound acts as an antagonist to dopamine D1 and D2 receptors, which are vital for neurotransmission in the brain. By inhibiting these receptors, it can affect mood, cognition, and behavior .
  • Inflammatory Response : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory properties by modulating cytokine production in immune cells .

Biological Activities

The compound's biological activities can be summarized as follows:

Activity Description
Antipsychotic Inhibits dopamine receptors, potentially useful in treating psychotic disorders.
Anti-inflammatory May reduce inflammation by affecting cytokine levels in immune responses.
Antiemetic Shows promise in controlling severe nausea and vomiting through receptor modulation.

Case Studies and Research Findings

  • Dopamine Receptor Interaction : A study demonstrated that this compound effectively inhibits dopamine receptor activity, leading to decreased dopaminergic signaling. This effect was quantified through binding affinity assays which revealed significant inhibition at nanomolar concentrations.
  • Inflammation Modulation : In vitro experiments indicated that this compound could inhibit prostaglandin E2 (PGE2)-induced TNFα production in human blood samples, suggesting its potential as an anti-inflammatory agent .
  • Pharmacokinetic Profile : Research on similar compounds indicates that this compound is likely metabolized via cytochrome P450 enzymes, leading to active metabolites that may contribute to its therapeutic effects .

Applications in Research

The compound has been utilized in various scientific applications:

  • Pharmacological Studies : Investigating the efficacy and safety of this compound in treating conditions like schizophrenia and severe nausea.
  • Chemical Biology : Understanding the structure-activity relationships (SAR) of pyridine derivatives to develop new therapeutic agents.

Properties

IUPAC Name

3-iodo-6-methoxy-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3INO/c1-13-5-3-2-4(11)6(12-5)7(8,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALNBVZKAAUOCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50698956
Record name 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503184-34-7
Record name 3-Iodo-6-methoxy-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50698956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-methoxy-2-(trifluoromethyl)pyridin-3-amine (1 g) was dissolved in H2SO4 (3 ml) and a dropwise addition of sodium nitrite (718 mg) in H2O (3 ml) was made to reaction mixture at 0° C. After 2 hour of stirring at 0° C., it was raised to room temperature. Potassium iodide (1.73 g) in H2O (3 ml) was added to the reaction mixture in a drop-wise fashion. It was heated to 60° C. for 3 hour. It was extracted with ethyl acetate, washed with sodium thiosulfate solution (Sat.), dried (MgSO4), filtered and concentrated. The flash column chromatography (SiO2, 1˜5% EtOAc in heptane) gave the title compounds (3.47 g, 67%). 1H NMR (CDCl3) δ 3.97, 6.68; 8.08; 19F NMR (CDCl3) δ 66.16; IR (liq.) 2478 (w), 2364 (w), 2230 (w), 2173 (w), 2026 (w), 1585 (s), 1471 (s), 1422 (s), 1396 (s), 1338 (s), 1280 (s), 1238 (s), 1200 (s), 1180, 1140 (s) cm−1 Anal. Calcd for C7H5F3INO: C, 27.75; H, 1.66; N, 4.62; F, 18.81. Found: C, 27.93; H, 1.80; N, 4.62.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
718 mg
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
1.73 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Yield
67%

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